1,2,3,4,5,6-Hexabromocyclohexane 1,2,3,4,5,6-Hexabromocyclohexane 1,2,3,4,5,6-hexabromocyclohexane is a bromohydrocarbon that is cyclohexane in which the hydrogen at positions 1,2,3,4,5 and 6 have been replaced by bromo groups. It is a potent inhibitor of JAK2 tyrosine kinase autophosphorylation. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a bromohydrocarbon and a bromoalkane. It derives from a hydride of a cyclohexane.
Brand Name: Vulcanchem
CAS No.: 1837-91-8
VCID: VC21261768
InChI: InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
SMILES: C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br
Molecular Formula: C6H6Br6
Molecular Weight: 557.5 g/mol

1,2,3,4,5,6-Hexabromocyclohexane

CAS No.: 1837-91-8

Cat. No.: VC21261768

Molecular Formula: C6H6Br6

Molecular Weight: 557.5 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,5,6-Hexabromocyclohexane - 1837-91-8

Specification

Description 1,2,3,4,5,6-hexabromocyclohexane is a bromohydrocarbon that is cyclohexane in which the hydrogen at positions 1,2,3,4,5 and 6 have been replaced by bromo groups. It is a potent inhibitor of JAK2 tyrosine kinase autophosphorylation. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a bromohydrocarbon and a bromoalkane. It derives from a hydride of a cyclohexane.
CAS No. 1837-91-8
Molecular Formula C6H6Br6
Molecular Weight 557.5 g/mol
IUPAC Name 1,2,3,4,5,6-hexabromocyclohexane
Standard InChI InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
Standard InChI Key QFQZKISCBJKVHI-UHFFFAOYSA-N
SMILES C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br
Canonical SMILES C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator